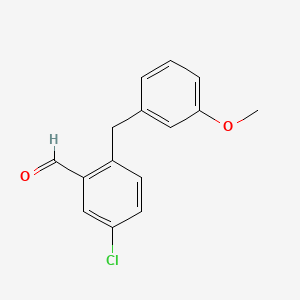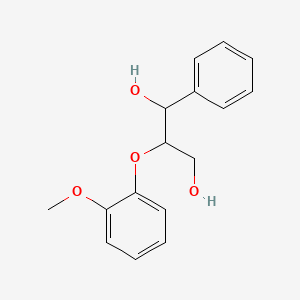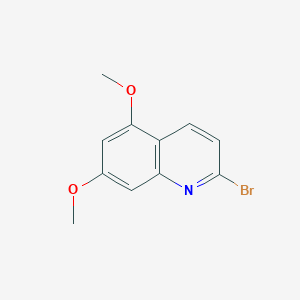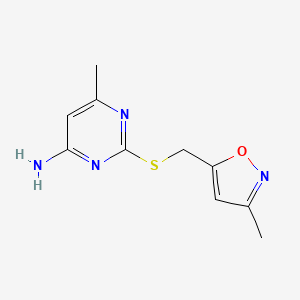
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and isoxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine typically involves the formation of the isoxazole ring followed by its attachment to the pyrimidine core. One common method includes the reaction of 3-methylisoxazole with a suitable thiol reagent to form the thioether linkage, which is then coupled with a pyrimidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
化学反应分析
Types of Reactions
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
科学研究应用
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3-amino-5-methylisoxazole.
Pyrimidine Derivatives: Compounds with similar pyrimidine cores, such as 2-amino-4-methylpyrimidine.
Uniqueness
6-Methyl-2-(((3-methylisoxazol-5-yl)methyl)thio)pyrimidin-4-amine is unique due to its combined isoxazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H12N4OS |
|---|---|
分子量 |
236.30 g/mol |
IUPAC 名称 |
6-methyl-2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C10H12N4OS/c1-6-4-9(11)13-10(12-6)16-5-8-3-7(2)14-15-8/h3-4H,5H2,1-2H3,(H2,11,12,13) |
InChI 键 |
YHCSYGIEZCXFCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=NO2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


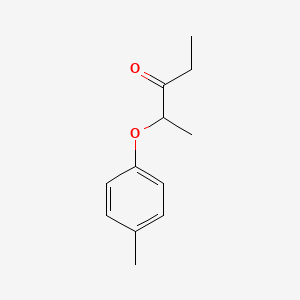
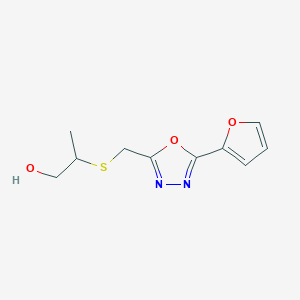
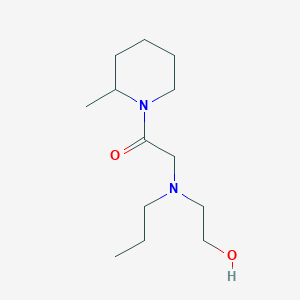
![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)
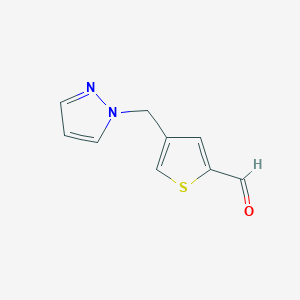
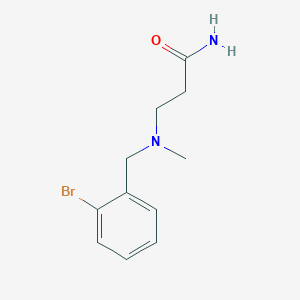
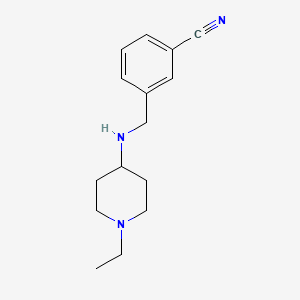
![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)
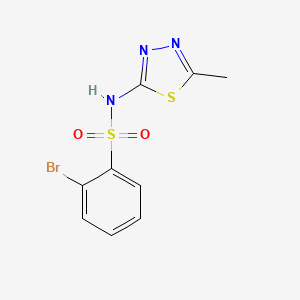
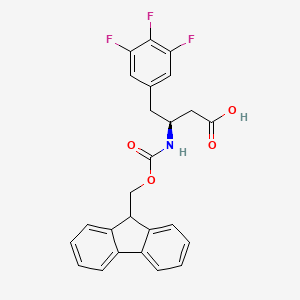
![6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14897657.png)
